Sodium tetrapropylborate

Description

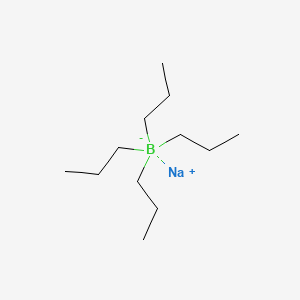

Structure

2D Structure

Properties

IUPAC Name |

sodium;tetrapropylboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28B.Na/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBNWVIDTHWBAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC)(CCC)(CCC)CCC.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BNa | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45067-99-0, 105146-61-0 | |

| Record name | 45067-99-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 105146-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies of Sodium Tetrapropylborate

Established Chemical Synthesis Pathways

The primary route for synthesizing sodium tetrapropylborate involves the initial formation of tripropylborane (B75235), which is then converted to the final tetrapropylborate salt.

The synthesis commences with the propylation of boron trifluoride diethyl etherate. wikipedia.org This step involves the reaction of boron trifluoride diethyl etherate with a propylating agent, propylmagnesium bromide, to produce tripropylborane. wikipedia.org

Reaction: BF₃·(C₂H₅)₂O + 3 C₃H₇MgBr → B(C₃H₇)₃ + 3 MgBrF + (C₂H₅)₂O wikipedia.org

In this reaction, the Grignard reagent, propylmagnesium bromide, provides the propyl groups that displace the fluoride (B91410) ions and the diethyl ether ligand from the boron center.

The tripropylborane formed in the previous step is then reacted further to yield this compound. wikipedia.org There are two common methods to achieve this conversion:

Reaction with Propylsodium: Tripropylborane can be treated with propylsodium.

Reaction with 1-Chloropropane (B146392) and Sodium Metal: Alternatively, a reaction with 1-chloropropane in the presence of sodium metal will also yield the desired product. wikipedia.org

These reactions add a fourth propyl group to the boron atom, forming the tetrapropylborate anion, with sodium as the counter-ion.

| Reactants | Product |

| Tripropylborane and Propylsodium | This compound |

| Tripropylborane, 1-Chloropropane, and Sodium Metal | This compound |

Optimization of Synthetic Procedures for Enhanced Yield and Purity

While specific studies detailing the optimization of this compound synthesis are not extensively published, general principles for improving the yield and purity of organoboron compounds can be applied. The handling of the hygroscopic and air-sensitive nature of tetraalkylborates is critical. wikipedia.org

Key considerations for optimization include:

Solvent Choice: The use of dry, aprotic solvents is essential due to the reactivity of the organometallic intermediates. Tetrahydrofuran (B95107) (THF) is a common solvent for these types of reactions and for storing the final product, as this compound solutions in THF are stable for several weeks. wikipedia.org

Temperature Control: Grignard reactions and reactions involving organosodium reagents are often highly exothermic and require careful temperature management to prevent side reactions.

Purification Techniques: Purification of the final product is crucial for its application in trace analysis. Common methods for purifying organoboron salts include:

Recrystallization: This can be performed using a suitable solvent system to remove impurities. For analogous compounds, recrystallization from a mixture of ethyl acetate (B1210297) and hexane (B92381) has been effective.

Washing: Washing the crude product with a non-polar solvent in which the desired product has low solubility can remove organic byproducts.

Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the product from impurities, although the sensitivity of organoboron compounds on silica must be considered.

Characterization of Synthesized this compound for Research Applications

The characterization of this compound is essential to confirm its identity and purity. As a white, hygroscopic powder that is pyrophoric in air, handling requires an inert atmosphere. wikipedia.org It is stable in aqueous solutions, a property that is advantageous for its use as a derivatization agent. wikipedia.org

For research applications, particularly as a derivatization agent in gas chromatography (GC) coupled with techniques like mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS), high purity (e.g., ≥85.0%) is required. sigmaaldrich.com

Key characterization techniques include:

Gravimetric Analysis: This can be used to determine the concentration of a standard solution of the product.

Gas Chromatography-Mass Spectrometry (GC-MS): While this compound itself is not directly analyzed by GC due to its low volatility, its primary application is as a derivatization agent to make other compounds suitable for GC-MS analysis. sigmaaldrich.com The purity of the reagent directly impacts the accuracy of these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the structure of the propyl groups and their attachment to the boron atom. ¹¹B NMR would show a characteristic signal for a tetracoordinate boron atom.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the C-H and C-B bonds within the molecule.

Advanced Analytical Applications in Chemical Speciation Using Sodium Tetrapropylborate

Speciation and Determination of Organomercury Species

The derivatization of organomercury compounds with sodium tetrapropylborate allows for their separation and quantification using various sophisticated analytical techniques. This is particularly important for distinguishing highly toxic methylmercury (B97897) from other mercury species.

Integration with Gas Chromatography-Mass Spectrometry (GC-MS)

The coupling of gas chromatography with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of organomercury compounds. After derivatization with this compound, the resulting volatile propyl-derivatives of mercury species are separated by GC and detected by MS. This method offers high selectivity and sensitivity.

An analytical procedure for methylmercury in fish involves microwave-assisted digestion, derivatization with this compound, and subsequent analysis by GC-MS. nih.gov The detection limit for this method was reported to be 40 ng/g of biological tissue. nih.gov Recoveries for methylmercury were high, ranging from 89.3% to 95.3% in various fish species. nih.gov This methodology has been validated using certified reference materials, demonstrating its accuracy for quantifying methylmercury in biological samples. nih.gov

| Parameter | Value | Reference |

| Analyte | Methylmercury | nih.gov |

| Matrix | Fish Tissue | nih.gov |

| Derivatizing Agent | This compound | nih.gov |

| Analytical Technique | GC-MS | nih.gov |

| Detection Limit | 40 ng/g | nih.gov |

| Recovery (Tuna) | 91.2-95.3% | nih.gov |

| Recovery (Marlin) | 89.3-94.7% | nih.gov |

| Recovery (Shark) | 91.7-94.8% | nih.gov |

Coupling with Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively coupled plasma mass spectrometry (ICP-MS) is another highly sensitive detection method that can be coupled with GC for organomercury speciation. The use of this compound as a derivatizing agent allows for the conversion of ionic mercury species into volatile forms suitable for GC separation before introduction into the ICP-MS system. This hyphenated technique provides extremely low detection limits and is capable of isotopic analysis.

Applications in Atomic Emission Spectrometry (AES)

Gas chromatography coupled with microwave-induced plasma atomic emission spectrometry (MIP-AES) is a viable alternative for the determination of organomercury compounds. sigmaaldrich.com Similar to other GC-based methods, this compound is used to derivatize the mercury species, rendering them volatile for separation. sigmaaldrich.com GC-AES has been shown to be an excellent technique with detection limits in the sub-picogram range (0.02-0.04 pg as Hg). nih.gov

Methodologies Employing Speciated Isotope Dilution Analysis

Speciated isotope dilution analysis (SIDA) is a powerful calibration strategy that can be used with GC-ICP-MS to achieve highly accurate and precise measurements of organometallic compounds. This technique involves the addition of an isotopically enriched standard of the target analyte to the sample. By measuring the ratio of the natural and enriched isotopes, precise quantification can be achieved, correcting for sample matrix effects and procedural losses. While specific applications of SIDA with this compound for organomercury are not detailed in the provided search results, the principle is broadly applicable to the GC-based methods described.

Speciation and Determination of Organolead Species

Similar to organomercury, the speciation of organolead compounds is critical due to the varying toxicity of different lead species. This compound is employed to propylate ionic organolead compounds, facilitating their analysis by gas chromatography. wikipedia.org

Enhanced Detection Techniques via GC-MS

The use of this compound as a derivatizing agent enhances the sensitivity of organolead determination in various environmental samples, such as water and road dust, when analyzed by GC-MS. sigmaaldrich.com The propylation of organolead ions converts them into their respective tetraalkyllead derivatives, which are volatile and can be readily separated and quantified by GC-MS. wikipedia.org This is particularly advantageous as it allows for the differentiation of various organolead compounds from inorganic lead. wikipedia.org The introduction of propyl groups, which are less common in environmental pollutants, helps to avoid analytical interferences. wikipedia.org

Development and Implementation of Continuous-Flow Systems and Automation

The automation of analytical procedures, particularly through continuous-flow systems, offers significant advantages in terms of sample throughput, reproducibility, and reduced manual intervention. rsc.org These systems are dynamic by nature, with chemical profiles varying over time, which has traditionally made separation processes batchwise. rsc.org However, the integration of automation devices like separators, detectors, control systems, and control devices can transform these batch processes into continuous operations. rsc.org

While multistep continuous-flow synthesis has been challenging due to issues like solvent incompatibility and potential clogging, modern platforms have become more compact and versatile. springernature.com In the context of organometallic analysis, semi-automated flow systems have been developed for tasks like the on-column ethylation of organotin compounds using sodium tetraethylborate, a related derivatization agent. researchgate.net Such systems demonstrate the feasibility of integrating derivatization reactions directly into an automated analytical workflow.

Integration with Advanced Extraction Methodologies (e.g., Accelerated Solvent Extraction, Supercritical Fluid Extraction)

To enhance the extraction of organometallic species from complex solid and semi-solid matrices, this compound derivatization has been successfully coupled with advanced extraction techniques like Accelerated Solvent Extraction (ASE) and Supercritical Fluid Extraction (SFE).

Accelerated Solvent Extraction (ASE) improves extraction efficiency by using conventional solvents at elevated temperatures and pressures. analiticaweb.com.br These conditions increase the solvating power of the solvent, improve diffusion rates, and disrupt solute-matrix interactions, leading to faster and more complete extractions with reduced solvent consumption compared to traditional methods like Soxhlet. analiticaweb.com.brthermofisher.com ASE has been effectively used for the extraction of organotin compounds from biological samples prior to ethylation with sodium tetraethylborate. researchgate.net

Supercritical Fluid Extraction (SFE) utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction medium. youtube.com By adjusting the temperature and pressure, the polarity and solvating properties of the fluid can be tuned to selectively extract target analytes. youtube.com SFE is considered a "green" extraction technique due to its use of non-toxic CO2 and can be modified with co-solvents like ethanol (B145695) to enhance the extraction of more polar compounds. nih.gov

A direct comparison between ASE and SFE was conducted for the extraction of trimethyl lead (TML) and triethyl lead (TEL) from soil samples, using this compound as the derivatization reagent. researchgate.net The study found that SFE provided slightly higher recovery rates than ASE, although both methods demonstrated effective extraction. researchgate.netresearchgate.net

Table 1: Comparison of ASE and SFE Recovery for Organolead Compounds using this compound Derivatization

| Compound | Extraction Method | Recovery Rate | Extraction Time |

| Trimethyl Lead (TML) | Accelerated Solvent Extraction (ASE) | ~88.2% | 15 min |

| Triethyl Lead (TEL) | Accelerated Solvent Extraction (ASE) | ~86.4% | 15 min |

| Trimethyl Lead (TML) | Supercritical Fluid Extraction (SFE) | ~93.7% | 40 min |

| Triethyl Lead (TEL) | Supercritical Fluid Extraction (SFE) | ~94.1% | 40 min |

Data sourced from a comparative study on organolead extraction. researchgate.netresearchgate.net

Speciation and Determination of Organotin Species

This compound is a key reagent for the speciation analysis of organotin compounds, converting the ionic species into their volatile propyl-derivatives, which are amenable to gas chromatographic separation.

Derivatization Strategies for Gas Chromatography-Atomic Emission Detection (GC-AED)

The coupling of in-situ derivatization with this compound and Gas Chromatography-Atomic Emission Detection (GC-AED) provides a powerful method for the sensitive and selective determination of organotin species. researchgate.net The AED detector can monitor element-specific emission lines, allowing for the simultaneous determination of different organometallic compounds (e.g., organotin, organolead) in a single chromatographic run. researchgate.net

The derivatization process involves the direct addition of this compound to the aqueous sample, often buffered to an optimal pH. Research has shown that the influence of pH on the propylation of butyl- and phenyltins is a critical parameter to optimize. nih.gov Furthermore, the derivatization yield can be enhanced by performing the reaction at an elevated temperature. researchgate.net The use of this compound allows for the simultaneous derivatization of various environmentally relevant organotin compounds, including butyltin and phenyltin species. researchgate.net

Utilization of Advanced Sample Preparation Techniques (e.g., Solid Phase Microextraction, Stir Bar Sorptive Extraction)

To achieve the low detection limits required for environmental monitoring, derivatization with this compound is often combined with microextraction techniques that preconcentrate the analytes from the sample matrix.

Solid Phase Microextraction (SPME) is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or to the headspace). The derivatized, volatile organotin compounds are adsorbed onto the fiber and then thermally desorbed directly into the GC injector. A method combining in-situ propylation with this compound and SPME has been developed for the analysis of organotin and organolead compounds in aqueous samples. researchgate.net Optimization of parameters such as extraction temperature is crucial, as it affects both the derivatization yield and the extraction efficiency of the SPME fiber. researchgate.net

Stir Bar Sorptive Extraction (SBSE) is another sorptive preconcentration technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS). chromatographyonline.com It offers a much larger volume of stationary phase compared to SPME, resulting in higher extraction efficiencies and lower detection limits. nih.gov SBSE has been successfully applied to the determination of organotin compounds at parts-per-quadrillion (ppq) levels. nih.gov In these applications, derivatization is performed in-situ to convert the ionic organotins into their more volatile and less polar forms, which are then efficiently extracted by the PDMS-coated stir bar. nih.govresearchgate.net While many published SBSE methods for organotins have used sodium tetraethylborate, the principle is fully compatible with this compound. nih.gov

Comparative Analytical Studies and Reagent Optimization

The selection of a derivatization reagent is critical for the accuracy and reliability of organometallic speciation analysis. This compound's performance has been extensively compared to other common alkylating agents.

Comparative Performance with Grignard Reagents and Other Tetraalkylborates (e.g., Sodium Tetraethylborate)

Comparison with Grignard Reagents: Traditionally, Grignard reagents (e.g., propylmagnesium bromide) were used for the alkylation of organometallic compounds. wikipedia.org However, Grignard reagents are highly reactive with water, which significantly complicates their use for aqueous environmental samples. wikipedia.org This reactivity necessitates a solvent-exchange step from the aqueous sample to an organic solvent, which is time-consuming and can introduce contaminants or lead to analyte loss. This compound offers a major advantage as it is stable in aqueous solutions, allowing for direct in-situ derivatization. wikipedia.orgkrackeler.com This simplifies the analytical procedure, reduces analysis time, and eliminates the need for large quantities of organic solvents. krackeler.comsigmaaldrich.com

Comparison with Sodium Tetraethylborate: Sodium tetraethylborate (NaBEt₄) is the most common alternative tetraalkylborate reagent. Both NaBEt₄ and this compound (NaBPr₄) are effective for derivatizing organotin and organolead compounds. nih.gov Comparative studies have shown that both reagents provide similar analytical performance in terms of detection limits, derivatization yields, and precision for many organotin compounds. researchgate.netnih.gov

A key advantage of propylation with NaBPr₄ is that it allows for the simultaneous determination of a wider range of organometallic pollutants. wikipedia.org Many environmental contaminants already exist as methyl- or ethyl-substituted species. Using NaBEt₄ for derivatization would convert inorganic tin or lead into the same tetraethyl derivative as a triethyltin (B1234975) or triethyllead (B1240127) pollutant, making them indistinguishable. wikipedia.org By introducing propyl groups, which are less common in pollutants, NaBPr₄ allows for the unambiguous analysis of methyl-, ethyl-, and butyl-substituted compounds in a single analysis. wikipedia.org For this reason, propylation is often the preferred method for comprehensive speciation studies of organotin and organolead compounds. nih.gov

Table 2: Comparative Analytical Performance of this compound (NaBPr₄) and Sodium Tetraethylborate (NaBEt₄) for Organotin Analysis

| Parameter | Derivatization Reagent | Butyltin Compounds | Phenyltin Compounds |

| Limit of Detection (ng/L as Sn) | NaBPr₄ vs. NaBEt₄ | Similar (3-12 ng/L) | Similar (3-12 ng/L) |

| Derivatization Yield | NaBPr₄ vs. NaBEt₄ | Similar (40-100%) | Similar (40-100%) |

| Relative Standard Deviation (RSD) | NaBPr₄ vs. NaBEt₄ | Similar (3-10%) | Similar (3-10%) |

Data compiled from a comparative study of the two reagents in real water samples. researchgate.netnih.gov

Advantages of Propylation for Isomer Differentiation in Complex Matrices

The chemical analysis of complex environmental and biological samples for organometallic species presents a significant challenge due to the presence of various isomers and congeners that possess similar physicochemical properties but widely differing toxicities. The derivatization of these polar and ionic compounds is a prerequisite for their separation and quantification by gas chromatography (GC). scioninstruments.comresearchgate.netresearchgate.net this compound (NaBPr₄) has emerged as a key derivatization agent that offers distinct advantages for isomer differentiation, particularly in the speciation of organotin and organolead compounds. wikipedia.orgnih.govresearchgate.net

The primary advantage of using NaBPr₄ lies in the introduction of propyl groups to the target analytes. wikipedia.org Many organometallic pollutants of environmental concern already contain methyl, ethyl, or butyl groups. If a derivatization agent that introduces one of these same alkyl groups is used (e.g., sodium tetraethylborate for ethylation), it becomes impossible to distinguish the original analyte from the fully alkylated inorganic form of the metal. wikipedia.org For instance, the highly toxic triethyllead ion, after ethylation, would yield tetraethyllead. Simultaneously, any inorganic lead(II) present in the sample would also be converted to tetraethyllead, rendering the distinct species indistinguishable and leading to a significant overestimation of the more toxic form. wikipedia.org

By introducing propyl groups, which are less commonly found in these types of pollutants, this compound circumvents this critical issue. The propylated derivatives of various organometallic species can be chromatographically separated and individually quantified. This allows for the simultaneous determination of methyl, ethyl, and butyl substituted organometallic compounds in a single analytical run without cross-interference. wikipedia.org For example, after propylation, triethyllead becomes triethylpropyllead, while inorganic lead becomes tetrapropyllead, two easily separable compounds. This ensures that the analytical data accurately reflects the specific chemical forms of the pollutants present in the original sample.

Research comparing propylation with ethylation for the analysis of organotin and organolead compounds has demonstrated that propylation is the preferred method for their simultaneous determination. nih.govresearchgate.net Studies have shown that derivatization with this compound achieves comparable results to sodium tetraethylborate in terms of detection limits and derivatization efficiency for many organotin compounds, while providing the crucial advantage of isomer and species differentiation. nih.gov The efficiency of the propylation reaction is influenced by the pH of the sample matrix, with optimal yields for butyltins, phenyltins, and trialkyllead compounds typically observed in the pH range of 4 to 5. researchgate.net

The table below presents comparative data on the derivatization yields and limits of detection (LOD) for various organotin compounds when using sodium tetraethylborate (NaBEt₄) versus this compound (NaBPr₄). The data illustrates the comparable performance of propylation, making it a suitable alternative that provides superior selectivity for complex mixtures.

Table 1: Comparison of Derivatization Yields and Limits of Detection (LOD) for Ethylation (NaBEt₄) and Propylation (NaBPr₄) of Organotin Compounds

| Compound | Derivatization Reagent | Derivatization Yield (%) | Limit of Detection (ng/L as Sn) |

|---|---|---|---|

| Monobutyltin (MBT) | NaBEt₄ | 70 | 5 |

| NaBPr₄ | 65 | 6 | |

| Dibutyltin (DBT) | NaBEt₄ | 95 | 4 |

| NaBPr₄ | 90 | 5 | |

| Tributyltin (TBT) | NaBEt₄ | 100 | 3 |

| NaBPr₄ | 100 | 4 | |

| Monophenyltin (MPT) | NaBEt₄ | 40 | 10 |

| NaBPr₄ | 40 | 12 | |

| Diphenyltin (DPT) | NaBEt₄ | 75 | 6 |

| NaBPr₄ | 70 | 8 | |

| Triphenyltin (TPT) | NaBEt₄ | 80 | 5 |

| NaBPr₄ | 75 | 6 |

Data derived from comparative studies under optimized pH conditions. nih.gov

Computational and Theoretical Studies of Sodium Tetrapropylborate and Its Reactivity

Quantum Chemical Calculations of the Tetrapropylborate Anion Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental in determining the electronic structure and stability of the tetrapropylborate anion. nih.gov These methods allow for the optimization of the anion's geometry and the calculation of various properties that dictate its stability.

The geometry of the tetrapropylborate anion is expected to be tetrahedral around the central boron atom, a consequence of sp³ hybridization. Computational models can precisely calculate bond lengths and angles. For instance, DFT calculations with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311G(d,p)) can provide optimized geometries. nih.gov

The stability of the anion can be assessed through several calculated parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are of particular interest. A large HOMO-LUMO gap is indicative of high kinetic stability, suggesting a lower propensity for the anion to engage in chemical reactions. researchgate.net Furthermore, the calculation of ionization potential and electron affinity provides a quantitative measure of the anion's resistance to oxidation and its ability to accept an electron, respectively. researchgate.netresearchgate.net Isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, can be used to calculate the heat of formation, offering a thermodynamic measure of stability relative to other known compounds. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool that can be applied. It provides insights into the charge distribution within the anion, revealing the extent of charge transfer and delocalization, which are key factors in stabilizing the negative charge on the boron center. rsc.orgresearchgate.net

Table 1: Calculated Structural and Electronic Properties of the Tetrapropylborate Anion

| Parameter | Description | Typical Computational Method |

|---|---|---|

| B-C Bond Length (Å) | The distance between the central boron atom and the carbon atom of the propyl group. | DFT (e.g., B3LYP/6-311G(d,p)) |

| C-B-C Bond Angle (°) | The angle between two carbon atoms and the central boron atom. | DFT (e.g., B3LYP/6-311G(d,p)) |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | DFT, MP2 |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | DFT, MP2 |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | DFT, MP2 |

| Ionization Potential (eV) | The energy required to remove an electron from the anion. | DFT, MP2 |

Theoretical Modeling of Derivatization Reaction Pathways and Transition States

Sodium tetrapropylborate is widely used as a derivatizing agent, particularly for the analysis of organometallic compounds. wikipedia.org Theoretical modeling can elucidate the mechanisms of these reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies.

The derivatization reaction typically involves the transfer of a propyl group from the tetrapropylborate anion to a metal cation. For example, the reaction with an organotin cation, R₃Sn⁺, would proceed as follows:

R₃Sn⁺ + [B(C₃H₇)₄]⁻ → R₃Sn(C₃H₇) + B(C₃H₇)₃

Computational methods can model this process by locating the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡), a critical determinant of the reaction rate. A lower activation energy implies a faster reaction.

These calculations can be performed in the gas phase or, more realistically, by incorporating solvent effects. Different reaction mechanisms, such as concerted or stepwise pathways, can be compared to determine the most energetically favorable route. For instance, a concerted mechanism would involve the simultaneous formation of the new Sn-C bond and the breaking of the B-C bond, all within a single transition state. A stepwise mechanism might involve the formation of an intermediate complex.

Computational Simulations of Solvent Effects on Reaction Kinetics and Mechanisms

The solvent plays a crucial role in chemical reactions, and its influence can be modeled computationally. For reactions involving ions like this compound, solvent effects are particularly significant due to the stabilization of charged species. There are two primary approaches to modeling solvent effects: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. benthamopen.com This approach is computationally efficient and can provide a good first approximation of the solvent's influence on the reaction energetics. By performing calculations with different dielectric constants, one can simulate the reaction in various solvents.

Explicit solvent models, often employed in Molecular Dynamics (MD) simulations, provide a more detailed and dynamic picture. nih.govnih.gov In this approach, a number of solvent molecules are included in the simulation box along with the reactants. The system's evolution over time is then simulated, allowing for the observation of direct interactions between the solvent and the reacting species, such as the formation of solvation shells around the ions. nih.gov

MD simulations can be used to calculate the potential of mean force (PMF) along the reaction coordinate. The PMF represents the free energy profile of the reaction in the presence of the solvent, and from this, the activation energy can be determined. These simulations can reveal how the solvent molecules rearrange to accommodate the changing charge distribution as the reaction progresses and how they stabilize the transition state. This level of detail is essential for a comprehensive understanding of the reaction kinetics and mechanism in solution. nih.govnih.gov

Table 3: Comparison of Solvent Modeling Approaches

| Approach | Description | Advantages | Limitations |

|---|---|---|---|

| Implicit Solvent (e.g., PCM) | Solvent is treated as a continuous dielectric medium. | Computationally efficient; good for initial screening. | Does not account for specific solvent-solute interactions like hydrogen bonding. |

Future Directions and Emerging Research Avenues for Sodium Tetrapropylborate

Development of Novel Derivatization Reagents Based on Borate (B1201080) Scaffolds

The foundational structure of the tetraalkylborate anion provides a versatile scaffold for the design of new derivatization reagents. Research in this area is focused on synthesizing novel borate-based compounds that offer improved performance characteristics compared to existing reagents like sodium tetrapropylborate and sodium tetraethylborate.

The exploration of innovative molecular scaffolds, such as those based on boron clusters, presents an opportunity to enter previously unexplored chemical spaces. acs.org Boron clusters like carboranes feature three-dimensional cage structures that allow for derivatization in multiple directions, making them potential bioisosteric mimetics of benzene. acs.org While not directly tetraalkylborates, the principles of using boron-rich scaffolds for creating functional molecules are highly relevant. The goal is to develop reagents with enhanced selectivity for specific analytes, greater reaction efficiency under milder conditions, and improved detection limits. researchgate.netmdpi.com

A key strategy involves the derivatization of pre-assembled core scaffolds. researchgate.net This approach allows for the bulk preparation of a novel borate-based core, which can then be functionalized in various ways to create a library of new derivatization agents tailored for specific analytical tasks. researchgate.net For instance, research into copper-catalyzed carbene insertion into the B-H bonds of nido-carboranes demonstrates a method for creating multifunctionalized boron cluster derivatives under mild conditions. acs.org This type of reaction could be adapted to create novel tetraalkylborate-like structures with unique properties for derivatizing a wider range of compounds or for use in different analytical platforms. acs.org

Table 1: Potential Advancements in Borate-Based Derivatization Reagents

| Feature | Current Reagent (this compound) | Future Research Goal | Potential Benefit |

| Selectivity | Broadly derivatizes organotin, organomercury, and organolead compounds. wikipedia.org | Reagents with tunable selectivity for specific metal species or oxidation states. | Reduced sample matrix interference and simplified chromatograms. |

| Reactivity | Requires specific pH conditions (e.g., pH 4-5 for organotins) for optimal yield. researchgate.net | Reagents effective across a wider pH range or in more complex matrices. | Increased robustness and applicability to diverse environmental samples. |

| Detection | Used for GC-based detection methods (GC-MS, GC-AED). researchgate.netsigmaaldrich.com | Reagents incorporating fluorogenic or chromophoric groups for HPLC or CE detection. researchgate.net | Enhanced sensitivity and compatibility with a broader range of analytical instruments. |

| Scaffold | Simple tetra-n-propylborate anion. wikipedia.org | Complex 3D boron clusters or functionalized heterocyclic scaffolds. acs.orgresearchgate.net | Creation of reagents for new applications, such as chiral separations or bio-imaging. |

Integration of this compound with Miniaturized and Portable Analytical Systems

A significant trend in analytical chemistry is the development of miniaturized and portable systems for rapid, on-site analysis. nih.govbohrium.com This is particularly crucial for environmental monitoring, where immediate feedback on contaminant levels can guide remediation efforts. The integration of this compound into such systems presents a promising avenue for field-based detection of hazardous organometallic compounds. bohrium.com

Currently, the standard method involves collecting a sample on-site and transporting it to a laboratory for derivatization followed by analysis, typically with a gas chromatograph. nih.gov This process can introduce errors and delays. nih.gov A portable system would incorporate sample collection, derivatization with this compound, and analysis into a single, field-deployable instrument. Research in portable mass spectrometry and "lab-on-a-chip" technology is paving the way for such devices. bohrium.com

Challenges to this integration include simplifying the handling of the reagent, which is hygroscopic and pyrophoric in air, and miniaturizing the subsequent analytical steps like extraction and chromatography. wikipedia.orgresearchgate.net Storing this compound as a stabilized solution in tetrahydrofuran (B95107) is a viable method for field use, as these solutions can be stable for weeks. researchgate.net The development of microfluidic devices that can precisely handle small volumes of the reagent and sample could overcome these challenges, enabling automated, on-site derivatization and analysis. bohrium.com The use of boron-doped diamond electrodes in some portable analyzers for oxidizing organic compounds also highlights the role of boron-based materials in the future of on-site analysis. nih.gov

Table 2: Considerations for Integrating this compound into Portable Systems

| Aspect | Advantage of Integration | Research Challenge |

| Speed | Enables real-time or near-real-time detection of pollutants. | Miniaturizing the derivatization and separation process while maintaining efficiency. |

| Accuracy | Reduces analyte degradation and contamination risks associated with sample transport. nih.gov | Ensuring the stability of the derivatization reagent in a portable format. researchgate.net |

| Accessibility | Allows for monitoring in remote locations or areas without laboratory infrastructure. nih.gov | Developing robust, low-power analytical components (e.g., miniature GC or MS). bohrium.com |

| Cost | Potentially lowers the cost per analysis by reducing labor and lab overhead. | High initial development cost for integrated, multi-step analytical devices. |

Advancements in Sustainable and Green Chemistry Approaches for its Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the lifecycle of this compound is a key area for future research.

The conventional synthesis of this compound begins with the reaction of boron trifluoride diethyl etherate with propylmagnesium bromide (a Grignard reagent) to form tripropylborane (B75235). wikipedia.org Grignard reagents are highly reactive and water-sensitive, which complicates their use, especially on an industrial scale. wikipedia.org Future research could explore alternative, greener synthetic routes. This might involve:

Catalytic Processes: Developing catalytic methods that avoid the use of stoichiometric Grignard reagents, potentially using more benign propylating agents.

Alternative Solvents: The current synthesis uses solvents like diethyl ether and tetrahydrofuran. wikipedia.orgresearchgate.net Research into greener solvents that are less volatile, less toxic, and derived from renewable resources is a core tenet of green chemistry. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing by-products like magnesium salts. wikipedia.orgnih.gov

In its application, while this compound allows for the analysis of multiple organometallic species in one go, the derivatization reaction itself and the subsequent extraction steps often use organic solvents like hexane (B92381). researchgate.net Green analytical chemistry seeks to minimize solvent consumption and waste generation. Future work could focus on developing solvent-free extraction techniques, such as solid-phase microextraction (SPME), in conjunction with this compound derivatization. This would reduce the environmental footprint of the analytical method without compromising its sensitivity.

Q & A

What are the critical considerations for synthesizing and characterizing sodium tetrapropylborate in laboratory settings?

Basic Research Question

Synthesis of NaBPr₄ typically involves reacting tetrapropylboron bromide with sodium hydroxide in anhydrous conditions. Key challenges include ensuring stoichiometric precision, maintaining inert atmospheres to prevent oxidation, and using high-purity solvents (e.g., tetrahydrofuran) to avoid side reactions . Characterization requires nuclear magnetic resonance (NMR) spectroscopy for verifying boron-propyl bonding (¹¹B and ¹H NMR) and elemental analysis to confirm sodium content. Researchers must also monitor thermal stability via thermogravimetric analysis (TGA), as NaBPr₄ is prone to decomposition under humid or acidic conditions .

How can researchers mitigate decomposition and stability issues during NaBPr₄ storage and experimental use?

Basic Research Question

NaBPr₄ degrades in the presence of moisture, oxygen, or light. Storage recommendations include:

- Storing in airtight, amber-glass containers under inert gas (argon or nitrogen) at –20°C.

- Pre-drying solvents (e.g., hexane, toluene) before use to minimize hydrolysis.

- Conducting reactions in gloveboxes for oxygen-sensitive protocols.

Decomposition products (e.g., propylene, borate salts) can be identified via gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (FTIR) .

What methodological advancements enable NaBPr₄ to enhance speciation analysis of mercury and organometallic compounds?

Advanced Research Question

NaBPr₄ is widely used for in situ propylation of methylmercury (MeHg) and ethylmercury (EtHg) in environmental and biological samples. Key steps include:

- Derivatization : Adjusting pH to 4–6 (acetate buffer) to optimize NaBPr₄ reactivity, minimizing competing reactions with inorganic Hg²⁺ .

- Extraction : Using headspace solid-phase microextraction (HS-SPME) with Carboxen/PDMS fibers to isolate propylated species .

- Detection : Coupling gas chromatography (GC) with inductively coupled plasma mass spectrometry (ICP-MS) for sub-ng/L detection limits .

This method outperforms ethylation (using NaBEt₄) by reducing interference from ethyl-lead compounds in complex matrices .

How should researchers address contradictions in reported solubility data for NaBPr₄?

Advanced Research Question

Discrepancies in solubility values arise from inconsistent experimental conditions (e.g., temperature, solvent purity) and decomposition during testing. To resolve this:

- Standardize measurements using anhydrous solvents and controlled atmospheres.

- Validate solubility via ICP-MS quantification of boron in saturated solutions.

- Cross-reference data with thermodynamically derived solubility products (Ksp), accounting for ionic strength adjustments .

What strategies optimize NaBPr₄-based derivatization for trace-level speciation analysis?

Advanced Research Question

Optimization involves:

- Reaction Temperature : Balancing derivatization efficiency (higher yield at 40–50°C) with extraction efficiency (lower temperatures favor SPME fiber adsorption) .

- pH Control : Buffering to pH 5.2 ± 0.2 to maximize propylation while minimizing borate hydrolysis .

- Isotopic Dilution : Adding isotopically enriched spikes (e.g., CH₃²⁰⁰Hg⁺) to correct for matrix effects and species transformation during analysis .

How can interference from coexisting organometallic species be minimized in NaBPr₄-mediated analyses?

Advanced Research Question

In sediments or biological tissues, coexisting organotin or organolead compounds may compete for derivatization. Mitigation strategies include:

- Selective Extraction : Using enzymatic digestion (e.g., protease XIV) to isolate Hg species before propylation .

- Chromatographic Separation : Employing GC with atomic emission detection (AED) to resolve overlapping peaks of propylated Hg, Sn, and Pb species .

- Method Validation : Comparing results with certified reference materials (e.g., IAEA-405 for MeHg) to confirm accuracy .

What role does NaBPr₄ play in high-precision isotopic analysis of mercury metabolism?

Advanced Research Question

In isotope dilution mass spectrometry (IDMS), NaBPr₄ enables species-specific quantification of Hg isotopes (e.g., ¹⁹⁹Hg²⁺, CH₃²⁰⁰Hg⁺) in blood or tissues. Critical steps include:

- Microwave-Assisted Solubilization : Using HNO₃/H₂O₂ mixtures to dissolve HgSe particles without degrading organic Hg species .

- Triple-Spike SIDMS : Applying mathematical deconvolution to correct for inter-species transformation during derivatization .

This approach achieves detection limits of 30 pg/g for Hg species in whole blood .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.